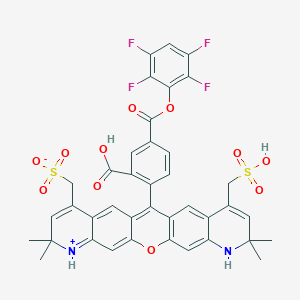
APDye 568 TFP Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 568 TFP Ester is an amine-reactive, orange fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively .
Métodos De Preparación
APDye 568 TFP Ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. This process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .
Aplicaciones Científicas De Investigación
APDye 568 TFP Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Commonly used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and other imaging techniques.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.
Industry: Employed in the development of fluorescent probes and sensors for various industrial applications
Mecanismo De Acción
The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .
Comparación Con Compuestos Similares
APDye 568 TFP Ester is similar to other fluorescent dyes such as Alexa Fluor 568, CF 568, and DyLight 568. it offers improved resistance to hydrolysis and more efficient labeling of biomolecules. The unique properties of this compound make it a preferred choice for applications requiring high sensitivity and stability .
Similar Compounds
- Alexa Fluor 568
- CF 568
- DyLight 568
Propiedades
Fórmula molecular |
C39H30F4N2O11S2 |
|---|---|
Peso molecular |
842.8 g/mol |
Nombre IUPAC |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54) |
Clave InChI |
MYAPWPXZDQBHCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


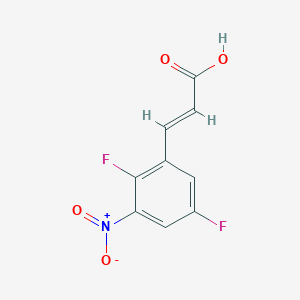
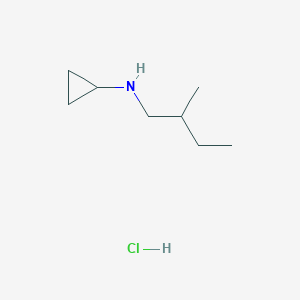
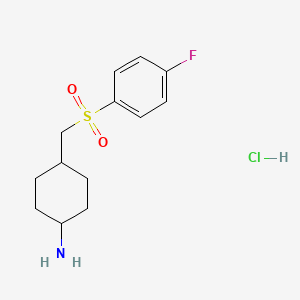
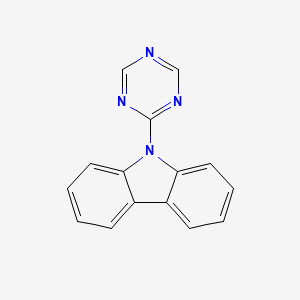
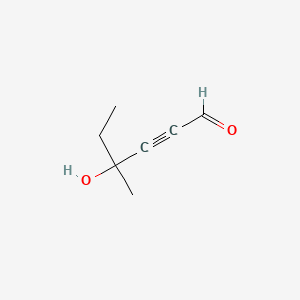
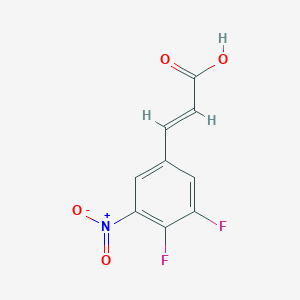
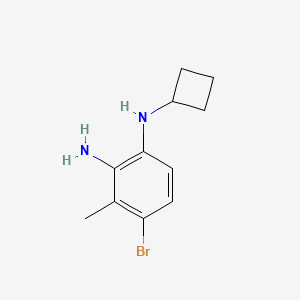
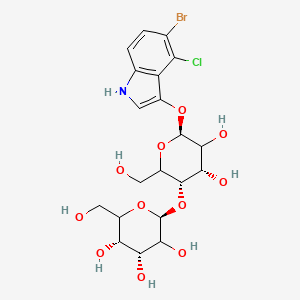
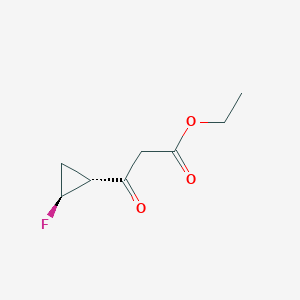
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)

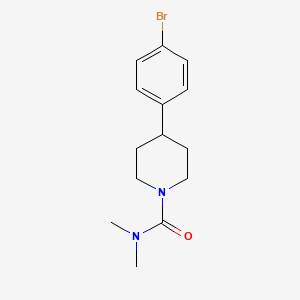
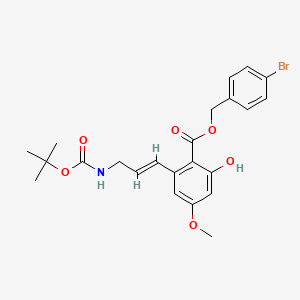
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
